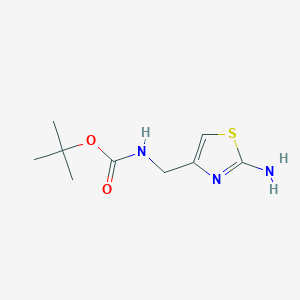

![molecular formula C15H8F6N4O2 B2499476 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide CAS No. 955975-38-9](/img/structure/B2499476.png)

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

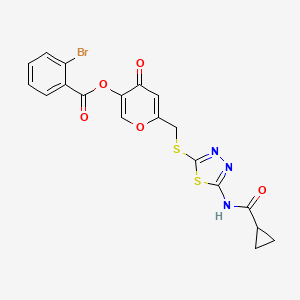

The compound N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide is a derivative of the N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide class. These compounds have been synthesized and characterized for their potential use in various applications, including antifungal activities and imaging in cancer research. The specific compound , however, is not directly mentioned in the provided papers, but its structural relatives are discussed .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids and amines. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a 9-step process with a 1% overall chemical yield . Although the synthesis of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide is not explicitly detailed, similar synthetic routes could be inferred, involving the construction of the pyrazole ring, introduction of the trifluoromethyl groups, and subsequent amide formation.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a pyrazole ring substituted with trifluoromethyl groups and a pyridine ring, which is further linked to an amide group. The presence of multiple electronegative fluorine atoms likely influences the electronic distribution and the overall molecular geometry, which can be crucial for the biological activity of these compounds. Spectral data such as 1H-NMR, 13C-NMR, IR, and MS, along with elemental analysis, are typically used to confirm the structure of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include amide bond formation, halogenation to introduce fluorine atoms, and various other steps to build the complex molecular architecture. The reactivity of the amide group and the influence of the trifluoromethyl groups on the reactivity patterns of the pyrazole and pyridine rings are important considerations. The desmethylation reaction mentioned in the synthesis of a related compound suggests that the methoxy group can be a versatile functional group for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The trifluoromethyl groups are highly electronegative, which can affect the compound's lipophilicity and potentially its ability to cross biological membranes. The antifungal activity of some derivatives indicates that these compounds can interact with biological targets, which is a significant aspect of their chemical properties. The specific activities of these compounds against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica have been evaluated, with some derivatives showing more than 50% inhibition activities .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Ligand Development

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide and its derivatives play a significant role in chemical synthesis and ligand development. Research indicates that compounds with similar structural frameworks are key intermediates in synthesizing a variety of heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, which have various applications in material sciences and pharmaceuticals (El-Essawy & Rady, 2011). These structural frameworks are also used in constructing mono- and polymetallic derivatives, which are crucial for developing new materials with specific magnetic, electronic, or optical properties (Claramunt et al., 2003).

Catalysis

Compounds related to N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide have been utilized as ligands in catalytic systems. For instance, ruthenium complexes bearing similar ligands have been synthesized and applied in the transfer hydrogenation of ketones, showcasing high turnover numbers and final TOFs, indicating their efficiency as catalysts (Du et al., 2014).

Material Science

In the field of material science, compounds with related structural motifs have been reported to show interesting behaviors, such as positional disorder in crystal structures, which can be significant for understanding and developing new materials with specific structural properties (Guzei et al., 2008). Also, these compounds have been instrumental in developing electroluminescent materials for OLEDs, highlighting their role in advancing display technology (Su et al., 2021).

Supramolecular Chemistry

In supramolecular chemistry, similar compounds have been explored for their potential in pre-programmed self-assembly of polynuclear clusters. These studies are foundational for developing molecular systems with complex structures and functions, which can be critical in areas like molecular electronics, photonics, and drug delivery (Shiga et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N4O2/c16-14(17,18)10-7-11(15(19,20)21)25(24-10)12-8(3-1-5-22-12)23-13(26)9-4-2-6-27-9/h1-7H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZJKWUHOTVUIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)

![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)

![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)